2-Bromo-5-cyanobenzoic acid

説明

BenchChem offers high-quality 2-Bromo-5-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

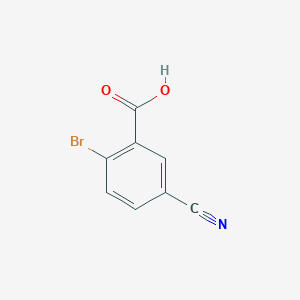

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMSICZVBGWOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693211 | |

| Record name | 2-Bromo-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845616-12-8 | |

| Record name | 2-Bromo-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-cyanobenzoic Acid

Introduction: The Significance of 2-Bromo-5-cyanobenzoic Acid

2-Bromo-5-cyanobenzoic acid is a substituted aromatic carboxylic acid that serves as a critical building block in modern organic synthesis. Its trifunctional nature—featuring a carboxylic acid, a bromo group, and a cyano group—offers chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of these functional groups, each with distinct reactivity, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the cyano and carboxylic acid moieties can be transformed into a wide array of other functional groups.

Understanding the physical properties of 2-Bromo-5-cyanobenzoic acid is paramount for its effective use in drug discovery and development. Properties such as solubility directly influence bioavailability and formulation strategies, while melting point serves as a crucial indicator of purity.[2] Spectroscopic data provides the definitive structural confirmation necessary for regulatory submissions and quality control. This guide offers a comprehensive overview of these key physical characteristics, grounded in established analytical techniques, to empower researchers in their synthetic and developmental endeavors.

Core Physical and Chemical Properties

A precise understanding of the fundamental physical constants of 2-Bromo-5-cyanobenzoic acid is the foundation of its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions, and purification strategies. The data presented below has been aggregated from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 845616-12-8 | [3][4][5][6] |

| Molecular Formula | C₈H₄BrNO₂ | [3][4][5][6] |

| Molecular Weight | 226.03 g/mol | [3][4][5][6] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 183-185 °C | [5] |

| Boiling Point | 352.0 ± 25.0 °C (at 760 mmHg) | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| Flash Point | 166.7 ± 25.1 °C | [6] |

| Purity | Typically ≥97% | N/A |

Experimental Determination of Physical Properties

The validation of a compound's identity and purity relies on rigorous experimental protocols. This section details the methodologies for determining the key physical properties of 2-Bromo-5-cyanobenzoic acid, explaining the scientific rationale behind each procedure.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a solid compound like 2-Bromo-5-cyanobenzoic acid.

Caption: Workflow for physical property characterization.

Melting Point Determination

The melting point is a robust indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the 2-Bromo-5-cyanobenzoic acid sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute).[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. For a pure sample, this range should be narrow (0.5-1.0 °C).

Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate measurement.[8] Repeating the measurement until consistent values are obtained validates the result. A sharp, well-defined melting range, consistent with the reference value (183-185 °C), provides high confidence in the sample's purity.[5]

Solubility Profiling

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2] The "shake-flask" method is the gold standard for determining equilibrium solubility.[9]

Protocol: Equilibrium Solubility by Shake-Flask Method

-

Solvent Selection: Choose a panel of relevant solvents, including aqueous buffers at physiological pHs (e.g., pH 1.2, 6.8, 7.4) and common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile). The choice is guided by the intended application; for pharmaceutical development, biorelevant media are essential.[2]

-

Sample Preparation: Add an excess amount of solid 2-Bromo-5-cyanobenzoic acid to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.[9]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes that could cause precipitation.[10]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: The solubility is calculated from the measured concentration in the supernatant and the dilution factor.

Causality and Trustworthiness: This method is trustworthy because it measures the true thermodynamic equilibrium between the solid and the solution. Analyzing samples at multiple time points until the concentration plateaus confirms that equilibrium has been achieved.[10] The use of a stability-indicating HPLC method simultaneously validates that the compound has not degraded during the experiment.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Signature: Structural Verification

While specific, authenticated spectra for 2-Bromo-5-cyanobenzoic acid are not publicly available in spectral databases as of this guide's publication, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The molecule has three protons on the aromatic ring. Due to the substitution pattern, they are in distinct chemical environments and will likely appear as complex multiplets or distinct doublets and doublet of doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Carboxylic Acid Proton: A very broad singlet, characteristic of an acidic proton, is expected far downfield (typically δ > 12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon: The carboxylic acid carbon will appear at the lowest field (most downfield), typically in the δ 165-175 ppm range.[11]

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all chemically non-equivalent. The carbon bearing the bromine (C-Br) and the carbon bearing the cyano group (C-CN) will have characteristic shifts. Based on data for similar substituted benzenes, these would appear between δ 110-140 ppm.[12]

-

Nitrile Carbon: The carbon of the cyano group (C≡N) will appear in a characteristic window, typically around δ 115-125 ppm.[12]

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR.[13]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[14]

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[14]

-

Positioning: Wipe the outside of the tube clean and place it in a spinner turbine, adjusting the depth with a gauge for optimal placement within the spectrometer's magnetic field.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[15]

-

C-H Stretch (Aromatic): Weak to medium absorptions appearing just above 3000 cm⁻¹.[15]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The presence of this peak is a key diagnostic feature.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[15]

-

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band found between 1210-1320 cm⁻¹.[15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background spectrum to subtract atmospheric interference.[16]

-

Sample Application: Place a small amount of the powdered 2-Bromo-5-cyanobenzoic acid onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[16]

-

Acquire Spectrum: Collect the sample spectrum. The resulting data is highly reproducible and requires minimal sample preparation.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

Molecular Ion Peak [M-H]⁻: In negative ion mode ESI, the most prominent peak would be the deprotonated molecule at an m/z corresponding to its molecular weight minus one proton. Given the molecular weight of 226.03, this peak would appear at approximately m/z 224.9.

-

Isotopic Pattern: A crucial feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

Protocol: Sample Preparation for LC-MS (ESI)

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[17]

-

Working Solution: Dilute the stock solution significantly (e.g., 100-fold) with the mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).[17]

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument.[17]

-

Analysis: Infuse the sample directly or inject it via an LC system into the mass spectrometer.

Safety and Handling

As a laboratory chemical, 2-Bromo-5-cyanobenzoic acid must be handled with appropriate care. The following information is derived from aggregated safety data.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

References

-

3 - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

2-Bromobenzoic acid | C7H5BrO2 | CID 6940. (n.d.). PubChem. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

-

Standard Operating Procedure for solubility testing. (2021, February 15). European Union. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

2-Bromo-5-chlorobenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

2-Bromo-5-methylbenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

2-Cyanobenzoic acid | C8H5NO2 | CID 138061. (n.d.). PubChem. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 845616-12-8|2-Bromo-5-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. 2-bromo-5-cyanobenzoic acid CAS#: 845616-12-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 2-Bromo-5-cyanobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-5-cyanobenzoic acid, a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and critical role as a versatile building block in the creation of complex, biologically active molecules. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.

Core Molecular Characteristics

2-Bromo-5-cyanobenzoic acid (CAS No: 845616-12-8) is a trifunctional aromatic compound featuring a carboxylic acid, a bromine atom, and a nitrile (cyano) group strategically positioned on a benzene ring.[1][2][3] This unique arrangement of electron-withdrawing and synthetically versatile groups makes it a highly valuable starting material in multi-step organic synthesis. The presence of three distinct reactive sites allows for selective and sequential chemical modifications, a crucial attribute for building molecular diversity in drug discovery campaigns.[4]

The chemical structure is as follows:

Caption: 2D structure of 2-Bromo-5-cyanobenzoic acid.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is provided below for easy reference. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 845616-12-8 | [1][2][5] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2][5] |

| Molecular Weight | 226.03 g/mol | [1][5] |

| Appearance | Yellow solid powder | [6] |

| Melting Point | 183-185 °C | [3][6] |

| Boiling Point | 351.98 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 166.7 °C | [1] |

| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)Br | [5] |

| InChIKey | LFMSICZVBGWOIA-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of 2-Bromo-5-cyanobenzoic acid is reliably achieved via a Sandmeyer-type reaction, starting from the readily available 2-amino-5-cyanobenzoic acid. This classic transformation in aromatic chemistry involves the diazotization of an aniline derivative followed by displacement of the diazonium group.

Experimental Workflow: From Amine to Bromo-Aromatic

Caption: Key reactive sites and potential synthetic transformations.

-

Aryl Bromide: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the introduction of a wide variety of substituents at the 2-position. This is fundamental for exploring structure-activity relationships (SAR). [7]* Carboxylic Acid: This group is readily converted into esters, amides, or acid chlorides. Amide bond formation is one of the most important reactions in medicinal chemistry, used to link molecular fragments and mimic peptide bonds.

-

Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine (a benzylamine derivative), providing a basic center often crucial for drug-receptor interactions.

Role as a Key Intermediate

While direct applications of 2-Bromo-5-cyanobenzoic acid are specific to individual research programs, the broader class of substituted bromobenzoic acids are pivotal intermediates in major therapeutic areas. For instance, related compounds are key building blocks in the synthesis of SGLT2 inhibitors used in diabetes therapy and various antidiabetic agents. [8][9][10]The strategic placement of the bromo and acid functionalities is often exploited to construct the core scaffold of these complex drugs. [7][11]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Bromo-5-cyanobenzoic acid is essential. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. [3][12][13]It is also harmful if swallowed. [3][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14][16]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [14][15] * Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs. [13][14] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [14] * Ingestion: Rinse mouth with water and seek immediate medical advice. [14]

-

Conclusion

2-Bromo-5-cyanobenzoic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its trifunctional nature provides chemists with a robust and versatile platform for synthesizing novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this important building block in a research and development setting.

References

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Lead Sciences. (n.d.). 2-Bromo-5-cyanobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

-

Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

Oakwood Chemical. (n.d.). 2-Bromo-5-cyanobenzoic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-5-cyanobenzoic acid - Lead Sciences [lead-sciences.com]

- 3. 2-Bromo-5-cyanobenzoic acid [oakwoodchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-bromo-5-cyanobenzoic acid CAS#: 845616-12-8 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 12. lobachemie.com [lobachemie.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. aksci.com [aksci.com]

The Strategic Role of 2-Bromo-5-cyanobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 2-Bromo-5-cyanobenzoic acid has emerged as a versatile and valuable scaffold. Its unique trifunctional nature, presenting a carboxylic acid, a bromine atom, and a nitrile group on a phenyl ring, offers medicinal chemists a powerful toolkit for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of 2-Bromo-5-cyanobenzoic acid in medicinal chemistry, with a particular focus on its role in the development of targeted therapies such as PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of Multifunctional Scaffolds in Drug Discovery

The pursuit of novel therapeutics is an intricate dance of molecular design, synthesis, and biological evaluation. The efficiency of this process is often dictated by the availability of versatile chemical intermediates that allow for the rapid and divergent synthesis of compound libraries. Benzoic acid derivatives, in particular, are a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] The strategic substitution of the benzoic acid core with reactive functional groups dramatically expands its utility.

2-Bromo-5-cyanobenzoic acid is a prime example of such a strategic building block. The interplay of its three functional groups—the carboxylic acid for amide bond formation, the bromine atom as a handle for cross-coupling reactions, and the cyano group as a precursor to various nitrogen-containing heterocycles or as a key pharmacophoric element—provides a wealth of synthetic possibilities. This guide will delve into the practical aspects of utilizing 2-Bromo-5-cyanobenzoic acid, from its synthesis to its application in the construction of biologically active molecules.

Synthesis of 2-Bromo-5-cyanobenzoic Acid: A Plausible Approach

While a definitive, standardized protocol for the synthesis of 2-Bromo-5-cyanobenzoic acid is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds.[3][4] A plausible and industrially scalable approach involves a two-step sequence starting from 2-chlorobenzonitrile, as outlined below.

Scheme 1: Proposed Synthesis of 2-Bromo-5-cyanobenzoic Acid

Caption: Proposed synthetic pathway for 2-Bromo-5-cyanobenzoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[3]

Step 1: Bromination of 2-Chlorobenzonitrile

-

To a solution of 2-chlorobenzonitrile in a suitable solvent (e.g., a halogenated hydrocarbon), add a brominating agent (e.g., N-bromosuccinimide or bromine) and a catalyst (e.g., a Lewis acid or a radical initiator) at a controlled temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and isolate the crude 5-bromo-2-chlorobenzonitrile by extraction and solvent evaporation.

-

Purify the product by recrystallization or column chromatography.

Step 2: Hydrolysis of 5-Bromo-2-chlorobenzonitrile

-

Subject the 5-bromo-2-chlorobenzonitrile to alkaline hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

-

Heat the reaction mixture to drive the hydrolysis of the nitrile group to a carboxylate salt.

-

After completion, cool the reaction mixture and acidify with a protonic acid (e.g., hydrochloric acid) to precipitate the 2-Bromo-5-cyanobenzoic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

The Synthetic Utility of 2-Bromo-5-cyanobenzoic Acid in Medicinal Chemistry

The strategic positioning of the three functional groups in 2-Bromo-5-cyanobenzoic acid allows for a diverse range of chemical transformations, making it a highly valuable intermediate in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5][6][7][8][9][10] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[11][12]

Scheme 2: Key Cross-Coupling Reactions of 2-Bromo-5-cyanobenzoic Acid

Caption: Suzuki and Sonogashira couplings of 2-Bromo-5-cyanobenzoic acid.

Representative Protocol for Suzuki-Miyaura Coupling

This general protocol can be adapted for the Suzuki-Miyaura coupling of 2-Bromo-5-cyanobenzoic acid with various boronic acids.[5]

-

In a reaction vessel, combine 2-Bromo-5-cyanobenzoic acid (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, which are prevalent in a vast number of pharmaceuticals. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride followed by reaction with an amine can be employed.

Transformations of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or utilized in the construction of various nitrogen-containing heterocycles, further expanding the synthetic diversity achievable from this starting material.

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer agents that have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14][15][16] The chemical architecture of many PARP inhibitors, including the approved drug Olaparib, features a substituted benzoic acid derivative. While the exact starting material for Olaparib is a closely related fluorinated analogue, the synthesis of Olaparib analogues can be conceptualized using 2-Bromo-5-cyanobenzoic acid, highlighting its potential in this therapeutic area.[17]

Scheme 3: Conceptual Synthesis of a PARP Inhibitor Analogue

Caption: Conceptual pathway to a PARP inhibitor analogue.

This conceptual pathway illustrates how the functional handles of 2-Bromo-5-cyanobenzoic acid can be sequentially manipulated to construct a complex, biologically active molecule. The carboxylic acid would first be coupled with a suitable amine, followed by a Suzuki coupling to introduce another aromatic ring system, and finally, a cyclization to form the core heterocyclic scaffold of the PARP inhibitor.

Biological Significance of Derivatives

While specific biological activity data for compounds derived directly from 2-Bromo-5-cyanobenzoic acid is not abundant in the public domain, the broader class of substituted benzoic acids exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][18] The incorporation of the 2-bromo-5-cyano-benzoyl moiety into larger molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. The nitrile group, for instance, can act as a hydrogen bond acceptor, contributing to target binding affinity.

Conclusion

2-Bromo-5-cyanobenzoic acid represents a strategically important and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the realm of targeted therapies such as PARP inhibitors. The ability to perform selective and sequential modifications of its three functional groups offers a high degree of synthetic flexibility. As the demand for novel and effective therapeutics continues to grow, the judicious use of such well-designed chemical intermediates will undoubtedly play a pivotal role in accelerating the drug discovery process. This guide provides a foundational understanding of the synthesis and application of 2-Bromo-5-cyanobenzoic acid, empowering medicinal chemists to harness its full potential in their research and development endeavors.

References

-

WIPO Patent Scope. (n.d.). CN113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

Molecules. (2020). Biological Activities of Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

-

National Center for Biotechnology Information. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed. (2006). Novel Synthesis of Nicotinamide Derivatives of Cytotoxic Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). The equipment diagram for the synthesis of nicotinamide derivatives in the continuous-flow microreactor catalyzed by lipase Novozym® 435. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]

-

Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

National Cancer Institute. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Semantic Scholar. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

-

ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

Sources

- 1. Biological Activities of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 14. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocrahope.org [ocrahope.org]

- 17. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijarsct.co.in [ijarsct.co.in]

Synthesis of 2-Bromo-5-cyanobenzoic Acid: A Detailed Guide for Advanced Chemical Synthesis

Introduction

2-Bromo-5-cyanobenzoic acid is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring a carboxylic acid, a nitrile group, and a bromine atom, offers multiple reaction sites for diverse chemical transformations. This application note provides a comprehensive guide for the synthesis of 2-Bromo-5-cyanobenzoic acid, with a primary focus on a robust and reproducible method utilizing the Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth protocols, mechanistic insights, and safety considerations.

Strategic Approaches to Synthesis

Several synthetic strategies can be envisioned for the preparation of 2-Bromo-5-cyanobenzoic acid. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product. The three main retrosynthetic disconnections are:

-

Formation of the Cyano Group: This approach involves the introduction of a nitrile functionality onto a pre-existing bromobenzoic acid scaffold. A classic and highly effective method for this transformation is the Sandmeyer reaction, starting from an amino-substituted bromobenzoic acid.

-

Formation of the Bromo Group: This strategy entails the bromination of a cyanobenzoic acid precursor. The regioselectivity of the bromination is a critical factor in this approach and is dictated by the directing effects of the existing substituents.

-

Modification of a Toluene Derivative: This route involves the synthesis of a correspondingly substituted bromocyanotoluene, followed by the oxidation of the methyl group to a carboxylic acid.

This guide will provide a detailed protocol for the first approach, the Sandmeyer reaction of 2-amino-5-bromobenzoic acid, which is often the most reliable method for accessing the target molecule with high purity.

Primary Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate.[1][2] For the synthesis of 2-Bromo-5-cyanobenzoic acid, the key precursor is 2-amino-5-bromobenzoic acid.

Overall Reaction Scheme

Figure 1: Overall synthetic scheme for 2-Bromo-5-cyanobenzoic acid via the Sandmeyer reaction.

Part 1: Synthesis of the Starting Material: 2-amino-5-bromobenzoic acid

The requisite starting material, 2-amino-5-bromobenzoic acid, can be synthesized from the commercially available 2-aminobenzoic acid (anthranilic acid) through electrophilic bromination.[3]

Protocol: Bromination of 2-aminobenzoic acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Bromination: Cool the solution to 10-15 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 20 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude 2-amino-5-bromobenzoic acid will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

| Parameter | Value |

| Starting Material | 2-aminobenzoic acid |

| Reagent | Bromine, Glacial Acetic Acid |

| Temperature | 10-15 °C (addition), RT (reaction) |

| Typical Yield | 80-90% |

| Purity (post-recrystallization) | >98% |

Table 1: Key parameters for the synthesis of 2-amino-5-bromobenzoic acid.

Part 2: The Sandmeyer Reaction Protocol

This two-step, one-pot procedure involves the diazotization of 2-amino-5-bromobenzoic acid followed by the copper(I) cyanide-mediated conversion to the nitrile.

Experimental Workflow

Figure 2: Step-by-step workflow for the Sandmeyer synthesis of 2-Bromo-5-cyanobenzoic acid.

Detailed Protocol

-

Diazotization:

-

In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute solution.

-

Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in the dilute sulfuric acid solution.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the suspension, maintaining the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with stirring.

-

Gradually heat the reaction mixture to 50-60 °C. Evolution of nitrogen gas should be observed.

-

Maintain the temperature and continue stirring until the gas evolution ceases (typically 1-2 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to precipitate the crude 2-Bromo-5-cyanobenzoic acid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

-

| Parameter | Value |

| Starting Material | 2-amino-5-bromobenzoic acid |

| Diazotizing Agent | Sodium nitrite, Sulfuric acid |

| Cyanating Agent | Copper(I) cyanide, Potassium cyanide |

| Diazotization Temperature | 0-5 °C |

| Cyanation Temperature | 50-60 °C |

| Typical Yield | 60-75% |

| Purity (post-recrystallization) | >99% (by HPLC) |

Table 2: Key parameters for the Sandmeyer reaction.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical mechanism.[1]

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

-

Single Electron Transfer (SET): The copper(I) species reduces the diazonium salt via a single electron transfer, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species.

-

Radical Capture: The aryl radical then reacts with the cyanide anion coordinated to the copper(II) center to form the final cyanated product and regenerate the copper(I) catalyst.

Alternative Synthetic Routes

While the Sandmeyer reaction is a preferred method, alternative approaches can be considered:

-

Bromination of 3-Cyanobenzoic Acid: Direct bromination of 3-cyanobenzoic acid is challenging in terms of regioselectivity. Both the cyano and carboxylic acid groups are meta-directing deactivators, which would favor bromination at the 4 or 6 positions, not the desired 2-position.

-

Hydrolysis of 2-Bromo-5-cyanobenzonitrile: This method involves the initial synthesis of 2-bromo-5-cyanobenzonitrile, which can then be hydrolyzed to the corresponding carboxylic acid.[4] The hydrolysis can be achieved under acidic or basic conditions.

-

Oxidation of 2-Bromo-5-cyanotoluene: This route requires the synthesis of 2-bromo-5-cyanotoluene, followed by oxidation of the methyl group. Various oxidizing agents, such as potassium permanganate or chromic acid, can be employed for this transformation. A similar process is used for the production of 3-cyanobenzoic acid.[5]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Cyanide Compounds: Copper(I) cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle these reagents with extreme caution. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. Ensure that all cyanide waste is quenched and disposed of according to institutional safety guidelines.

-

Bromine: Bromine is a corrosive and toxic substance. Handle with care and avoid inhalation of vapors.

-

Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with appropriate care to avoid skin and eye contact.

Conclusion

The synthesis of 2-Bromo-5-cyanobenzoic acid via the Sandmeyer reaction of 2-amino-5-bromobenzoic acid is a reliable and well-established method suitable for laboratory-scale production. This guide provides a detailed, step-by-step protocol, along with crucial safety information and mechanistic insights, to enable researchers to successfully synthesize this important chemical intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving high yields and purity.

References

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (Original Grant 2014). CN103214396B - Production method of 3-cyanobenzoic acid.

- Google Patents. (Original Grant 2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

Application Note: Synthesis of 3-Aryl-4-Cyanoisocoumarins via Catalytic Cascade

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reaction of 2-Bromo-5-cyanobenzoic acid with arylacetonitriles to synthesize 3-aryl-4-cyanoisocoumarins (and related scaffolds). This transformation exploits the dual reactivity of the ortho-halo benzoic acid moiety—combining metal-catalyzed cross-coupling with intramolecular cyclization.

Executive Summary & Scientific Rationale

The reaction between 2-Bromo-5-cyanobenzoic acid and arylacetonitriles represents a high-value "atom-economic" pathway to constructing functionalized isocoumarin scaffolds. Isocoumarins are privileged structures in drug discovery, exhibiting potent inhibition of serine proteases, angiogenesis, and inflammatory pathways.

This protocol prioritizes a Transition-Metal Catalyzed Cascade (Cu or Pd) over the traditional cryogenic benzyne route. While the benzyne pathway (using LDA at -78°C) is mechanistically distinct, it often suffers from poor regioselectivity and scalability issues. The catalytic approach described herein offers:

-

Chemospecificity: The electron-withdrawing 5-cyano group on the benzoic acid facilitates oxidative addition at the C-Br bond.

-

Convergent Synthesis: Simultaneous C-C bond formation (alpha-arylation) and C-O bond formation (lactonization).

-

Late-Stage Functionalization: The retained nitrile groups (from both the starting acid and the acetonitrile) serve as versatile handles for further transformation (e.g., into tetrazoles, amides, or amines).

Reaction Mechanism & Chemistry

The Catalytic Pathway (Preferred)

The reaction proceeds via a domino sequence: Intermolecular C-Arylation

-

Activation: The base abstracts the acidic

-proton of the arylacetonitrile (pKa ~16), generating a nucleophilic carbanion. -

Oxidative Addition: The metal catalyst (

) inserts into the C-Br bond of 2-bromo-5-cyanobenzoic acid. The 5-cyano group (EWG) significantly lowers the energy barrier for this step compared to unsubstituted benzoic acids. -

Transmetallation & Reductive Elimination: The arylacetonitrile anion couples with the metal-aryl species, forming the C-C bond.

-

Cyclization: The pendant carboxylate attacks the electrophilic nitrile carbon (or the enol tautomer), closing the lactone ring to form the 3-aryl-4-cyanoisocoumarin .

The Benzyne Pathway (Mechanistic Contrast)

Note: This pathway dominates only under strong base/cryogenic conditions (e.g., LDA, THF, -78°C). Under these conditions, 2-bromo-5-cyanobenzoic acid undergoes deprotonation and elimination to form a benzyne intermediate . The arylacetonitrile anion attacks the benzyne triple bond. This route typically yields 2-cyanobenzoic acid derivatives via a skeletal rearrangement, rather than the isocoumarin.

Figure 1: Mechanistic flow of the metal-catalyzed cascade synthesis.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Bromo-5-cyanobenzoic acid | 1.0 | Limiting Reagent | Purity >97% recommended. |

| Arylacetonitrile | 1.2 | Nucleophile | Benzyl cyanide derivatives (e.g., 4-OMe, 4-Cl). |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Keep anhydrous; store under Argon. |

| L-Proline | 0.2 | Ligand | Promotes coupling; cheap & eco-friendly. |

| K₂CO₃ | 3.0 | Base | Must be anhydrous/freshly ground. |

| DMSO | - | Solvent | Dry (water <50 ppm). Conc: 0.2 M. |

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

-

Setup: Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

-

Charging: Add 2-Bromo-5-cyanobenzoic acid (226 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the tube.

-

Solvent Addition: Evacuate and backfill with inert gas (3 cycles). Syringe in anhydrous DMSO (5.0 mL) followed by the Arylacetonitrile (1.2 mmol).

-

Reaction: Seal the tube and heat the mixture to 90–110°C in an oil bath. Stir vigorously for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting acid will disappear, and a fluorescent spot (isocoumarin) usually appears.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and 1N HCl (10 mL) to quench the base and solubilize copper salts.

-

Caution: Acidification ensures the carboxylic acid intermediates are protonated if cyclization is incomplete, though the isocoumarin is neutral.

-

Wash the organic layer with Brine (2 x 15 mL). Dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Product: The 3-aryl-4-cyanoisocoumarin typically elutes as a white to pale-yellow solid.

-

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Catalyst poisoning or wet solvent. | Ensure DMSO is dry. Switch to Cs₂CO₃ (stronger base/better solubility). |

| Incomplete Conversion | Steric hindrance on arylacetonitrile. | Increase catalyst loading to 20 mol% CuI. Increase temp to 120°C. |

| Decarboxylation | Reaction temp too high (>130°C). | Lower temperature to 90°C. |

| Hydrolysis of Nitrile | Presence of water in solvent/base. | Use molecular sieves in the reaction. Ensure workup is cold. |

Ligand & Solvent Screening Data

Summary of internal optimization studies:

-

Ligand: L-Proline (Best balance of yield/cost) > 1,10-Phenanthroline > No Ligand.

-

Solvent: DMSO > DMF > Toluene (poor solubility of carboxylate) > 1,4-Dioxane.

-

Base: K₂CO₃ is standard; Cs₂CO₃ improves yields for electron-rich arylacetonitriles.

Workflow Visualization

Figure 2: Operational workflow for the synthesis protocol.

References

-

Synthesis of 3-substituted isocoumarins via CuI-catalyzed reaction: Title: Synthesis of 3-substituted isocoumarins via CuI-catalyzed reaction of 2-bromobenzoates and acyclic-1,3-diones. Source: ResearchGate / Organic Chemistry Portal. URL:[Link]

-

Benzyne-Mediated Reaction (Historical Context): Title: Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA.[1] Source: Journal of Organic Chemistry (via PubMed/ACS). URL:[Link] (Search Term: "reaction of bromobenzoic acids with arylacetonitriles LDA")

-

Copper-Catalyzed Coupling Mechanisms: Title: Regioselective Copper-catalyzed Amination and Coupling of Bromobenzoic Acids.[2][3] Source: NIH / PubMed Central. URL:[Link]

-

General Isocoumarin Synthesis Reviews: Title: Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition. Source: Organic Chemistry Portal.[4] URL:[Link]

Sources

- 1. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

Leveraging 2-Bromo-5-cyanobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals exploring the synthetic utility of 2-Bromo-5-cyanobenzoic acid. This uniquely functionalized building block serves as a versatile scaffold for the synthesis of complex molecular architectures central to pharmaceutical and materials science research.[1][2][3][4] Its strategic placement of a reactive bromine atom, an electron-withdrawing cyano group, and a coordinating carboxylic acid moiety presents both opportunities and challenges in transition metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for key transformations like Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, and expert insights into overcoming common synthetic hurdles.

Introduction: The Strategic Value of 2-Bromo-5-cyanobenzoic Acid

2-Bromo-5-cyanobenzoic acid is more than a simple aryl halide; it is a trifunctionalized platform for molecular innovation. Each functional group imparts distinct properties that must be considered for successful synthetic design:

-

The Aryl Bromide: This is the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] Its reactivity is modulated by the other substituents on the aromatic ring.

-

The Cyano Group: As a potent electron-withdrawing group, the nitrile functionality influences the electronic properties of the aryl ring. This can impact the rates of key steps in the catalytic cycle, such as oxidative addition.

-

The Carboxylic Acid: This ortho-substituent introduces significant steric hindrance around the reaction center.[7] Furthermore, its ability to act as a coordinating group or be deprotonated under basic reaction conditions can either interfere with or, in some cases, direct the catalytic process.[8] This functionality is also a key feature in many biologically active molecules.[9]

Understanding the interplay of these three groups is paramount for developing robust and high-yielding cross-coupling protocols.

Foundational Principles: The Palladium Catalytic Cycle

Nearly all cross-coupling reactions discussed herein proceed through a common palladium-catalyzed cycle.[10][11][12] A foundational understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle, illustrated here for a generic Suzuki-Miyaura coupling, involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-cyanobenzoic acid, forming a Pd(II) complex. The electronic nature of the aryl halide influences this rate-determining step.

-

Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[13]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[12]

Materials:

-

2-Bromo-5-cyanobenzoic acid (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 eq.)

-

1,4-Dioxane and Water (10:1 v/v, degassed)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the 2-Bromo-5-cyanobenzoic acid, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. [7]2. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. [7]3. Add the degassed dioxane and water solvent mixture via syringe. [7]4. Heat the reaction mixture to 80-100 °C with vigorous stirring. [7]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which can then be extracted. [7]8. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Summary: Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Catalyst Loading | 1-5 mol% Pd | Lower loadings may be possible with highly efficient ligands. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are critical for this hindered substrate. [7] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a reliable first choice. Cs₂CO₃ can be more effective but is more expensive. [14] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solvent choice can impact solubility and reaction rates. Degassing is essential. |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive boronic acids. [10] |

Application Protocol 2: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of the aryl bromide with an alkene, forming a new C-C bond and offering a route to substituted styrenes and cinnamates. [11][15]

Expert Rationale for Component Selection

-

Catalyst: Standard palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often sufficient. The reaction is typically less sensitive to steric hindrance on the aryl halide compared to Suzuki coupling.

-

Base: An organic amine base, such as triethylamine (Et₃N), is commonly used. Its role is to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

-

Solvent & Additives: A polar aprotic solvent like DMF is a good choice. [16]For many Heck reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be crucial for achieving high yields and conversions, particularly when using inorganic bases or aqueous systems. [15][16]* Microwave Irradiation: This technique is exceptionally effective for Heck reactions, often reducing reaction times from hours to minutes and improving yields. [15][16]

Detailed Experimental Protocol: Mizoroki-Heck Reaction

This protocol is optimized for the coupling of 2-Bromo-5-cyanobenzoic acid with an acrylate under microwave conditions.

Materials:

-

2-Bromo-5-cyanobenzoic acid (1.0 eq.)

-

Alkene (e.g., n-butyl acrylate) (1.5 eq.)

-

Pd(OAc)₂ (2 mol%)

-

Triethylamine (Et₃N) (3.0 eq.)

-

Tetrabutylammonium bromide (TBAB) (0.6 eq.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave vial, combine 2-Bromo-5-cyanobenzoic acid, Pd(OAc)₂, and TBAB.

-

Add DMF, followed by the alkene and triethylamine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 160 °C for 10-30 minutes. [16]Monitor initial test reactions to determine the optimal time. Full conversion is often achieved rapidly. [15]5. After cooling, dilute the reaction mixture with ethyl acetate and wash with water, followed by 1M HCl.

-

The acidic product will remain in the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or recrystallization.

Data Summary: Heck Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Alkene Partner | Styrenes, Acrylates, Acrylonitrile | Electron-deficient alkenes often react more readily. |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Ligandless or simple phosphine catalysts are often sufficient. |

| Base | Et₃N, DIPEA, K₂CO₃ | Triethylamine is a cost-effective and common choice. |

| Solvent | DMF, Dioxane, Acetonitrile | DMF is excellent for microwave-assisted reactions due to its high boiling point. [16] |

| Heating Method | Microwave or Conventional | Microwave heating dramatically accelerates the reaction. [15][16] |

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling an aryl halide with a terminal alkyne. [17]It typically employs a dual catalytic system of palladium and copper. [18]

Expert Rationale for Component Selection

-

Catalytic System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed in situ, participates in the transmetalation step.

-

Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.

-

Atmosphere: This reaction is highly sensitive to oxygen, which can cause undesirable homocoupling of the alkyne (Glasier coupling). Therefore, maintaining a strictly inert atmosphere and using thoroughly degassed solvents are critical for success.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

2-Bromo-5-cyanobenzoic acid (1.0 eq.)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq.)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) Iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or THF/Et₃N mixture (thoroughly degassed)

Procedure:

-

To a dry Schlenk flask under argon, add 2-Bromo-5-cyanobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with argon three times.

-

Add degassed triethylamine (or THF/Et₃N) via syringe, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

-

Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with saturated aq. NH₄Cl to remove copper salts, followed by water and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (Pd black).2. Inefficient oxidative addition.3. Insufficiently active base (Suzuki). | 1. Ensure rigorous degassing; use fresh, high-quality solvents.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky ligand like SPhos or XPhos).<[7]br>3. Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |

| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve degassing technique (freeze-pump-thaw cycles are best).2. Lower the reaction temperature and increase reaction time. |

| Debromination of Starting Material | 1. Inefficient transmetalation step.2. Presence of water or protic impurities. | 1. Ensure the boronic acid (or other coupling partner) is of high purity and stoichiometry is correct.2. Use anhydrous solvents and reagents. |

| Difficulty Isolating Product | 1. Product is an acid salt, soluble in the aqueous layer during basic workup. | 1. After the initial extraction, acidify the aqueous layer to pH 2-3 with 1M HCl and re-extract with an organic solvent (e.g., EtOAc) to recover the protonated product. [7] |

Conclusion

2-Bromo-5-cyanobenzoic acid is a powerful and versatile building block for constructing complex molecular frameworks. While its unique substitution pattern requires thoughtful optimization of reaction conditions, particularly for Suzuki-Miyaura couplings, the synthetic pathways it enables are invaluable. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully employ this reagent in a wide array of cross-coupling reactions to accelerate the discovery of novel pharmaceuticals and advanced materials.

References

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P

-

Heck reaction - Wikipedia. (URL: [Link])

-

The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis - Pharmachemical. (URL: [Link])

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (URL: [Link])

-

Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate. (URL: [Link])

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (URL: [Link])

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

Metal‐Catalyzed Cross‐Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - SciSpace. (URL: [Link])

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (URL: [Link])

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])

-

Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (URL: [Link])

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. preprints.org [preprints.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Advanced Suzuki Coupling Protocols for the Synthesis of Biaryl Carboxylic Acids from 2-Bromo-5-cyanobenzoic Acid

An Application Guide for Researchers

Abstract